Si-C vs. Si-O-C Bond Architecture Enables Oxygen-Free SiC Deposition at Lower Decomposition Onset
Tetraethylsilane's Si-C bonded structure enables direct deposition of crystalline SiC films without introducing oxygen into the process environment, whereas TEOS (Si-O-C bonded) yields SiO2 films and introduces oxygen contamination [1][2]. Flash pyrolysis studies reveal that TES decomposition initiates via Si-C bond fission to produce triethylsilyl (SiEt3) and ethyl radicals at temperatures up to 1330 K, with the β-hydride elimination pathway (producing HSiEt2) favored at lower temperatures [3]. In contrast, TEOS converts to SiO2 only at elevated temperatures (>600 °C) via Si(OC2H5)4 → SiO2 + 2(C2H5)2O [4]. The bond dissociation energy of the Si-C bond in tetraalkylsilanes is 451 kJ/mol compared to 607 kJ/mol for C-C bonds, indicating fundamentally different thermal response characteristics [5].
| Evidence Dimension | Bond architecture and resulting film composition |
|---|---|
| Target Compound Data | Si-C bonds (451 kJ/mol BDE); produces crystalline 3C-SiC films on silicon substrates [1]; decomposition initiates via Si-C bond fission at ≤1330 K [3] |
| Comparator Or Baseline | TEOS: Si-O-C bonds; produces SiO2 films; decomposition temperature >600 °C [4] |
| Quantified Difference | Target yields SiC (carbide) vs. comparator yields SiO2 (oxide); bond dissociation energy difference: Si-C 451 kJ/mol vs. C-C 607 kJ/mol [5]; material class difference: carbide-forming vs. oxide-forming precursor |
| Conditions | TES: MOCVD on Si substrates, thermal CVD process [1]; TEOS: thermal conversion >600 °C [4] |
Why This Matters
Procurement selection between TES and TEOS determines whether the deposition process yields silicon carbide or silicon dioxide films—a non-interchangeable material outcome that fundamentally affects device functionality.
- [1] K. Iwanaga et al. Crystalline Structure of SiC Thin Films Grown by MOCVD Method with Tetraethylsilane. J. Surf. Finish. Soc. Jpn., 2003, 54(5), 372-373. Film consisted of polycrystalline 3C-SiC. View Source
- [2] Tetraethyl orthosilicate. Wikipedia. Formula Si(OC2H5)4. Thermal decomposition to SiO2. View Source
- [3] K. Shao, X. Liu, J. Zhang. Thermal Decomposition Mechanism of Tetraethylsilane. J. Phys. Chem. A, 2023, 127(17), 3827-3836. Si-C bond fission initiation; β-hydride elimination favored at lower temperatures. View Source
- [4] Tetraethyl orthosilicate. ChemEurope. Si(OC2H5)4 → SiO2 + O(C2H5)2 at >600 °C. View Source
- [5] Organosilicon. Citizendium. Bond dissociation energy: C-Si 451 kJ/mol vs. C-C 607 kJ/mol. View Source
